Oral Bioavailability in Ruminants: Sulfatroxazole Achieves 5.7-Fold Higher Systemic Exposure Than Sulfamethoxazole in Dwarf Goats
In a direct comparative study conducted in dwarf goats (n=6) following intraruminal administration at 30 mg/kg body weight, sulfatroxazole achieved an oral bioavailability of 70.2 ± 32.3%, which was approximately 5.7-fold higher than the bioavailability of sulfamethoxazole (12.4 ± 4.7%) [1]. Sulfatroxazole also demonstrated a numerically higher bioavailability than sulfamerazine (67.6 ± 13.5%), though the difference was not statistically significant. This pronounced advantage over sulfamethoxazole is attributed to the extensive first-pass metabolism that sulfamethoxazole undergoes in ruminants, a limitation that sulfatroxazole largely circumvents.
| Evidence Dimension | Oral Bioavailability (F, %) |
|---|---|
| Target Compound Data | 70.2 ± 32.3% (sulfatroxazole) |
| Comparator Or Baseline | 12.4 ± 4.7% (sulfamethoxazole); 67.6 ± 13.5% (sulfamerazine) |
| Quantified Difference | 5.7-fold higher vs. sulfamethoxazole; 1.04-fold higher vs. sulfamerazine |
| Conditions | Dwarf goats (n=6); intraruminal administration; single dose of 30 mg/kg body weight |
Why This Matters
For researchers developing oral or intraruminal sulfonamide formulations for ruminants, selecting sulfatroxazole over sulfamethoxazole ensures substantially higher and more reliable systemic drug exposure, which is critical for achieving therapeutic concentrations and predictable pharmacodynamic responses.
- [1] Rátz V, Maas R, Semjén G, van Miert ASJPAM, Witkamp RF. Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. Vet Q. 1995;17(3):82-87. DOI: 10.1080/01652176.1995.9694538. View Source
